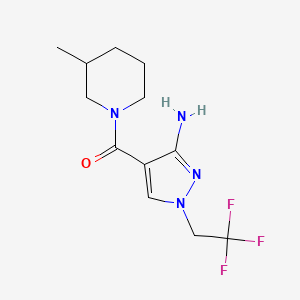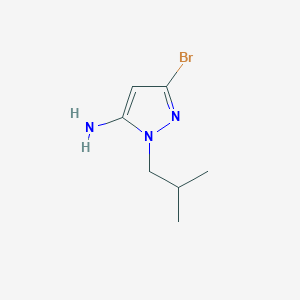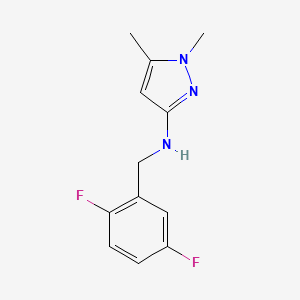![molecular formula C15H19N3O3 B11736556 2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide](/img/structure/B11736556.png)
2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide is an organic compound with the molecular formula C15H19N3O3 It is known for its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an amino butenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide typically involves the reaction of 3,4-dimethoxyphenethylamine with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of cyanoacetic acid derivatives in the presence of a base to facilitate the formation of the cyano group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated control systems. Purification of the final product is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide involves its interaction with specific molecular targets within cells. The cyano group and the dimethoxyphenyl moiety are believed to play key roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features.
2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enoic acid: Another compound with a cyano group and a dimethoxyphenyl group.
Uniqueness
2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H19N3O3 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]but-2-enamide |
InChI |
InChI=1S/C15H19N3O3/c1-10(12(9-16)15(17)19)18-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8,18H,6-7H2,1-3H3,(H2,17,19) |
Clé InChI |
AHRAEIPXFOMMSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C#N)C(=O)N)NCCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)
![2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736503.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736510.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736512.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)



![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736534.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)

![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)
